molecular formula C7H14O2 B3421657 4-Methoxycyclohexanol CAS No. 22188-02-9

4-Methoxycyclohexanol

Cat. No.: B3421657
CAS No.: 22188-02-9
M. Wt: 130.18 g/mol
InChI Key: PFTGXSGDFZZZFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxycyclohexanol can be synthesized through a two-step reaction process :

    Nucleophilic Addition Reaction: Cyclohexanone reacts with methanol to form 4-methoxycyclohexyl methanol.

    Dehydration Reaction: 4-Methoxycyclohexyl methanol undergoes dehydration, often catalyzed by sulfuric acid, to produce this compound.

Industrial Production Methods

In industrial settings, this compound can be produced using hydrogen peroxide as an oxidizing agent and a molecular sieve supported phosphotungstic acid as a catalyst. This method involves continuous catalytic oxidation in a tubular reactor, followed by solvent extraction and desolvation . This process is environmentally friendly and cost-effective, avoiding the generation of hazardous waste and allowing for the reuse of the catalyst.

Chemical Reactions Analysis

Types of Reactions

4-Methoxycyclohexanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methoxycyclohexanone.

    Reduction: It can be reduced to form cyclohexanol.

    Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products

    Oxidation: 4-Methoxycyclohexanone.

    Reduction: Cyclohexanol.

    Substitution: Various substituted cyclohexanols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Methoxycyclohexanol involves its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions allow it to interact with different molecular targets and pathways, leading to the formation of various products with specific properties and functions .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: Similar in structure but lacks the methoxy group.

    4-Methylcyclohexanol: Similar in structure but has a methyl group instead of a methoxy group.

    4-Ethoxycyclohexanol: Similar in structure but has an ethoxy group instead of a methoxy group.

Uniqueness

4-Methoxycyclohexanol is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis, particularly for introducing methoxy groups into molecules .

Properties

IUPAC Name

4-methoxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-9-7-4-2-6(8)3-5-7/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTGXSGDFZZZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170994
Record name 4-Methoxycyclohexanol (cis,trans)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18068-06-9, 22188-02-9
Record name 4-Methoxycyclohexanol (cis,trans)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018068069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxycyclohexanol (cis,trans)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxycyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1s,4s)-4-methoxycyclohexan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What insights does Attenuated Total Reflection Infrared (ATR-IR) spectroscopy provide about the interaction of 4-methoxycyclohexanol isomers with Raney nickel catalyst?

A: ATR-IR spectroscopy reveals crucial information about how this compound isomers interact with the Raney nickel catalyst surface [, ]. 2-Methoxyphenol (guaiacol) adopts a flat configuration on the catalyst, allowing strong interaction between its methoxy C-O bond and the surface. This facilitates demethoxylation, leading to phenol, which then hydrogenates to cyclohexanol. Conversely, 3- and 4-methoxyphenol exhibit a tilted adsorption geometry, favoring ring saturation and resulting in 3- and this compound as major products. This demonstrates the impact of positional isomerism on adsorption orientation and, consequently, the reaction pathway.

Q2: Can you explain the significance of activation entropy differences observed in the hydrogen-transfer reactions of this compound isomers?

A: The conversion of 2-methoxyphenol exhibits a lower activation entropy compared to its 3- and 4- isomers in the presence of Raney nickel catalyst and 2-propanol []. This difference stems from the distinct adsorption configurations revealed by ATR-IR spectroscopy. The flat adsorption of 2-methoxyphenol restricts its degrees of freedom on the catalyst surface, resulting in a lower entropy state compared to the more loosely bound, tilted configurations of the other isomers. This highlights the connection between adsorption geometry, activation entropy, and the observed reactivity patterns.

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